molecular formula C7H7BrN4O B13064792 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13064792
M. Wt: 243.06 g/mol
InChI Key: SXEOMUFHUOWJKV-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromofuran moiety at the 1-position and an amine group at the 4-position. The triazole ring’s ability to participate in hydrogen bonding and π-π interactions makes it a valuable scaffold for drug design, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7BrN4O/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2

InChI Key

SXEOMUFHUOWJKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of the Triazole Ring: The brominated furan is then reacted with sodium azide and a copper(I) catalyst in a Huisgen cycloaddition reaction to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Non-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and triazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s structural uniqueness lies in its bromofuran substituent. Below is a comparison with related triazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference ID
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine 5-Bromofuran-2-ylmethyl, NH₂ at C4 C₇H₆BrN₄O 257.06 Bromofuran enhances lipophilicity; NH₂ enables hydrogen bonding. Inferred
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine 3,5-bis(CF₃)phenyl, NH₂ at C4 C₁₀H₆F₆N₄ 320.18 Strong electron-withdrawing CF₃ groups improve metabolic stability.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazolyl, 2-nitrophenyl, NH₂ at C5 C₁₅H₁₀N₆O₂S 346.35 Nitro group and benzothiazole enhance antiproliferative activity.
1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine 4-ethylphenylmethyl, CH₃ at C5, NH₂ at C4 C₁₂H₁₆N₄ 216.28 Alkyl groups increase solubility; methyl at C5 reduces steric hindrance.
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-Bromophenyl, NH₂ at C3 C₈H₆BrN₄ 253.06 Bromine at meta position enhances halogen bonding for target recognition.

Key Observations :

  • Bromofuran vs. Bromophenyl: The bromofuran in the target compound (vs.
  • Substitution Position : NH₂ at C4 (target) vs. C5 () alters hydrogen-bonding patterns and interactions with biological targets.

Comparison :

  • The target’s bromofuran group may require protective strategies during synthesis to prevent ring-opening reactions, unlike bromophenyl systems .
  • Yields for triazole derivatives in the evidence range from 60% () to 82–97% for benzothiazole-containing analogs .

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of triazoles and bromofuran. This unique structure imparts specific chemical and biological properties that are of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features:

  • A triazole ring , a five-membered aromatic ring containing three nitrogen atoms.
  • A brominated furan moiety , which enhances its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Fusarium species and Colletotrichum gloeosporioides .

Microbial Strain Activity Reference
Fusarium Wilt (race 4)Distinct inhibitory activity
Colletotrichum gloeosporioidesInhibitory activity

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been highlighted in various studies. One notable study demonstrated that it suppressed the formation of edema in rats by 59.87%, outperforming the reference drug diclofenac, which showed only 15.13% suppression .

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators, potentially involving the modulation of signaling pathways associated with inflammation.

Study on Acute Toxicity and Anti-inflammatory Effects

A study focused on the acute toxicity and anti-inflammatory effects of derivatives related to this compound showed promising results. The synthesized compounds were evaluated using formalin-induced edema in rats. The potassium salt derivative exhibited significant anti-inflammatory properties, indicating a strong correlation between chemical structure and pharmacological action .

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of Furan: Using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
  • Formation of Triazole Ring: Reacting brominated furan with sodium azide in a Huisgen cycloaddition reaction to form the triazole structure.
  • Purification: The final product is purified using standard organic chemistry techniques to ensure high yield and purity .

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